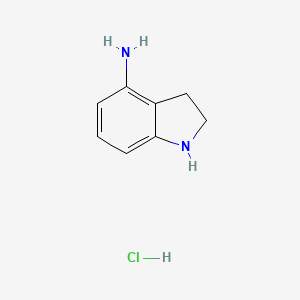![molecular formula C8H12ClN3 B13652834 5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13652834.png)
5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride: is a heterocyclic compound that belongs to the cyclopenta[b]pyridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride typically involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water. The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the multicomponent synthesis approach mentioned above can be scaled up for industrial applications. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions can convert the hydrazinyl group to an amine group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Aminated derivatives with potential biological activity.
Substitution: Substituted derivatives with diverse functional groups.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules .
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways .
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly as inhibitors of specific enzymes and receptors .
Industry: In the industrial sector, the compound is explored for its potential use in the development of new materials with unique electronic and optical properties .
Mécanisme D'action
The mechanism of action of 5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The compound can also interact with receptor proteins, modulating their activity and affecting downstream signaling pathways .
Comparaison Avec Des Composés Similaires
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This compound shares the cyclopenta[b]pyridine core structure but differs in the functional groups attached.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another similar compound with a pyrazine ring instead of a pyridine ring.
Uniqueness: 5-Hydrazinyl-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride is unique due to the presence of the hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propriétés
Formule moléculaire |
C8H12ClN3 |
|---|---|
Poids moléculaire |
185.65 g/mol |
Nom IUPAC |
6,7-dihydro-5H-cyclopenta[b]pyridin-5-ylhydrazine;hydrochloride |
InChI |
InChI=1S/C8H11N3.ClH/c9-11-8-4-3-7-6(8)2-1-5-10-7;/h1-2,5,8,11H,3-4,9H2;1H |
Clé InChI |
UCYIZRIFWIKXTB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1NN)C=CC=N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride](/img/structure/B13652752.png)
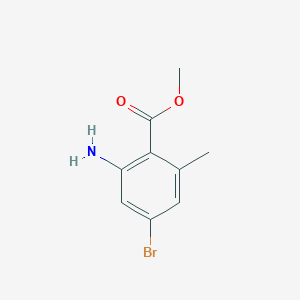
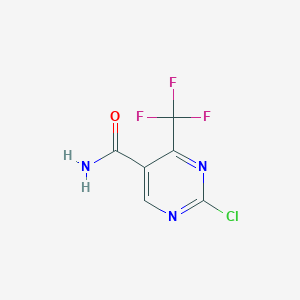
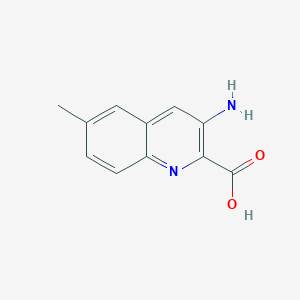
![2-(4-chlorophenyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B13652797.png)
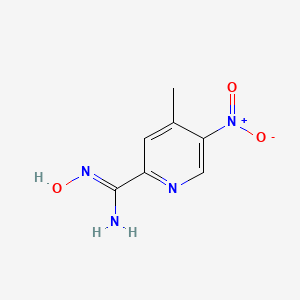
![N-[3-hydroxy-2-methyl-6-[[(3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]-2-iodoacetamide](/img/structure/B13652812.png)
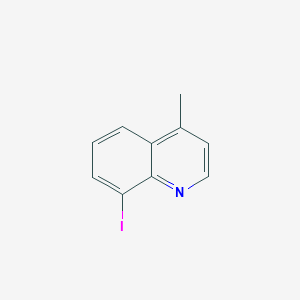
![(E)-N-[(4-Bromopyridin-3-YL)methylidene]hydroxylamine](/img/structure/B13652816.png)

![tert-Butyl 6-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13652835.png)
![tert-Butyl 4-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13652843.png)
